molecular formula C22H19ClN4O2S B3397967 N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021228-74-9

N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3397967
CAS No.: 1021228-74-9
M. Wt: 438.9 g/mol
InChI Key: ZPHQPRBZUCKIFQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl group. The methoxy group on the pyrazolo ring contributes electron-donating effects, while the chloro and methyl groups on the acetamide substituent enhance lipophilicity. Such structural features are critical for interactions with biological targets, particularly enzymes or receptors sensitive to aromatic and heterocyclic systems .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-14-3-6-16(11-18(14)23)25-21(28)13-30-22-20-12-19(26-27(20)10-9-24-22)15-4-7-17(29-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHQPRBZUCKIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C18_{18}H18_{18}ClN3_{3}O1_{1}S
  • Molecular Weight : 353.87 g/mol

Structural Features

The compound features a chloromethylphenyl group, a methoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazin core. Its unique structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds within the pyrazolo family. For instance, compounds with the pyrazolo[1,5-a]pyrazin structure have demonstrated significant cytotoxicity against various cancer cell lines, notably breast cancer cells (MCF-7 and MDA-MB-231) .

The mechanism of action for these compounds often involves:

  • Induction of Apoptosis : Activation of caspases (e.g., caspase 3, 8, and 9) leading to programmed cell death.
  • Inhibition of Proliferation : Suppression of proliferating cell nuclear antigen (PCNA), which is critical for DNA replication and cell cycle progression.
  • Autophagy Induction : Compounds have been shown to promote autophagy through increased formation of autophagosomes and expression of beclin-1 .

Antimicrobial Activity

Compounds similar to this compound have exhibited antimicrobial properties against various pathogens. The presence of the sulfanyl group may enhance their ability to disrupt microbial membranes or inhibit essential enzymes .

Pharmacological Applications

The compound's diverse structural features suggest potential applications in:

  • Medicinal Chemistry : Development as an anticancer agent.
  • Pharmacology : Investigating interactions with specific receptors or enzymes involved in disease pathways .

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Starting Materials : Include chloromethylphenylamine and 4-methoxyphenylhydrazine.
  • Reagents and Conditions : Utilization of solvents like DMF or DMSO and catalysts such as palladium on carbon (Pd/C). Reactions are carried out under inert atmospheres at elevated temperatures (80°C to 150°C) .

Synthetic Route Example

StepReactantsConditionsProduct
1Chloromethylphenylamine + 4-MethoxyphenylhydrazineDMF, Pd/CIntermediate
2Intermediate + Sulfur SourceElevated TemperatureThis compound

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of related pyrazolo compounds against breast cancer cell lines. The results indicated that these compounds exhibited stronger cytotoxicity than standard treatments like cisplatin, highlighting their potential as effective anticancer agents .

Autophagy Induction Study

Another research focused on the autophagic effects induced by similar compounds. The findings revealed that these compounds significantly increased autophagosome formation and modulated key proteins involved in autophagy regulation .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that pyrazolo[3,4-c]pyridine derivatives possess activity against human breast cancer cells (MCF-7), indicating a potential role in cancer therapeutics .

Anti-inflammatory Properties

There is emerging evidence suggesting that compounds within this chemical class may also exhibit anti-inflammatory properties. Research into related pyrazolo compounds has demonstrated their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Interaction with Biological Targets

This compound is being investigated for its interactions with various biological targets. These interactions include modulation of enzyme activity and receptor engagement, which are essential for its pharmacological effects .

Toxicity and Safety Profiles

Understanding the toxicity and safety profiles of this compound is vital for its development as a therapeutic agent. Preliminary studies suggest that while some derivatives exhibit low toxicity in vitro, comprehensive toxicological assessments are necessary to ensure safety in clinical applications .

Materials Science Applications

The unique structural features of this compound make it a candidate for materials science applications. Its electronic properties could be harnessed for developing novel materials with specific optical or electronic characteristics .

Case Study 1: Antiproliferative Activity Assessment

In a study assessing the antiproliferative activity of various pyrazolo derivatives, compounds similar to this compound were evaluated against multiple cancer cell lines. Results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells .

Case Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis highlighted how modifications to the pyrazolo core influenced biological activity. The presence of specific substituents significantly affected the compound's interaction with target enzymes, underscoring the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to three analogs (Table 1) with modifications in the pyrazolo core, substituents, or acetamide groups.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Pyrazolo Substituent Acetamide Substituent Key Properties/Activities
N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (Main) Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 3-Chloro-4-methylphenyl High lipophilicity; potential enzyme inhibition
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 4-Phenoxyphenyl Molecular weight: 482.558; π-stacking enhanced solubility
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl 3-Methylsulfanylphenyl Increased electrophilicity; possible thiol reactivity
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Pyrazolo[1,5-a]pyrimidine 3-Phenyl, 5-methyl 3-Chloro-4-methylphenyl Pyrimidine core alters planarity; H-bonding variability
Key Observations:

Core Structure :

  • Pyrazolo[1,5-a]pyrazine (Main, ) vs. Pyrazolo[1,5-a]pyrimidine ():
    Pyrimidine introduces a six-membered ring with two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyrazine core .
  • Pyrazine analogs exhibit stronger π-π interactions, while pyrimidine derivatives form C–H⋯N hydrogen bonds, affecting solubility and crystallinity .

Substituent Effects: 4-Methoxyphenyl (Main, ): Electron-donating methoxy group increases resonance stability and may enhance binding to hydrophobic enzyme pockets. 3-Methylsulfanylphenyl (): The methylsulfanyl group introduces steric bulk and sulfur-mediated interactions, which could influence metabolic stability .

Acetamide Modifications: 3-Chloro-4-methylphenyl (Main, ): This substituent increases lipophilicity (ClogP ~3.5), favoring membrane permeability but possibly reducing aqueous solubility.

Physical Properties
  • Crystallinity and Solubility :
    • Methoxy-substituted pyrazolo compounds (e.g., IV in ) form C–H⋯N hydrogen bonds, leading to sheet-like crystal structures with moderate solubility.
    • Chloro-substituted analogs (e.g., II in ) exhibit C–H⋯π(arene) interactions, resulting in denser packing and lower solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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